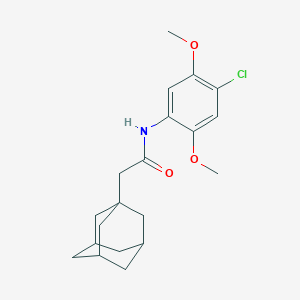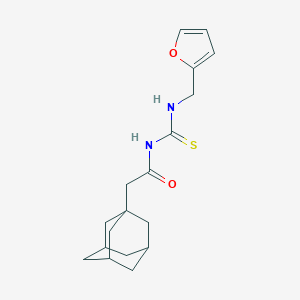![molecular formula C20H19N5O2S B251293 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251293.png)
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is also known as TAK-659 and it belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a key role in signal transduction pathways. The inhibition of kinases can lead to the disruption of cell signaling pathways, which can be beneficial in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of BTK and other kinases. BTK is a key enzyme in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. The inhibition of BTK can lead to the disruption of B-cell signaling pathways, which can result in the inhibition of B-cell proliferation and survival. In addition, the inhibition of ITK and Tec kinase can lead to the inhibition of T-cell activation and cytokine production, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of BTK and other kinases, which can lead to the disruption of cell signaling pathways. In vivo studies have shown that this compound has antitumor activity in B-cell lymphoma and leukemia models. This compound has also been shown to have anti-inflammatory activity in models of autoimmune disorders and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its specificity for BTK and other kinases, its ability to inhibit B-cell receptor signaling, and its potential applications in the treatment of certain diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.
Orientations Futures
There are several future directions for the study of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the role of BTK and other kinases in the development and progression of other diseases, such as solid tumors and autoimmune disorders. Additionally, the combination of BTK inhibitors with other therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy for certain diseases.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been described in the literature. The synthesis involves the reaction of 4-amino-3-nitrobenzoic acid with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of triethylamine and acetic anhydride to form 4-(2-mercapto-5-methyl-1,3,4-thiadiazol-3-yl)aniline. This intermediate is then reacted with 4-bromo-2-fluoroaniline in the presence of potassium carbonate and butyl bromide to form 3-butoxy-N-[4-(2-mercapto-5-methyl-1,3,4-thiadiazol-3-yl)phenyl]benzamide. Finally, this compound is reacted with 1,2,4-triazole-3-thiol to form this compound.
Applications De Recherche Scientifique
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in B-cell receptor signaling. The inhibition of BTK can lead to the disruption of B-cell signaling pathways, which can be beneficial in the treatment of certain diseases, such as B-cell lymphomas and leukemias. In addition, this compound has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase. The inhibition of these kinases can also be beneficial in the treatment of certain diseases, such as autoimmune disorders and inflammatory diseases.
Propriétés
Formule moléculaire |
C20H19N5O2S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-3-11-27-17-6-4-5-15(12-17)18(26)22-16-9-7-14(8-10-16)19-24-25-13-21-23-20(25)28-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,26) |
Clé InChI |
JASUPAFWSDXNLM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251215.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


